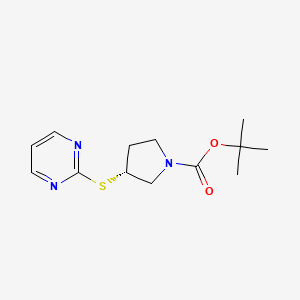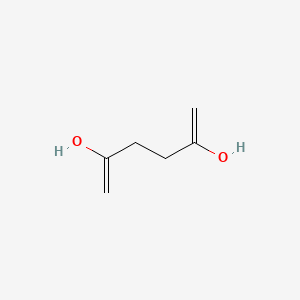
1,5-Hexadiene-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Hexadiene-2,5-diol is an organic compound with the molecular formula C6H10O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Hexadiene-2,5-diol can be synthesized through several methods. One common laboratory-scale preparation involves the pinacolic reduction of acrolein. This method uses a reducing agent to convert acrolein into this compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes, such as catalytic hydrogenation or other advanced synthetic techniques
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Hexadiene-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds in the hexadiene backbone can be reduced to form saturated diols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of hexadiene-2,5-dione.
Reduction: Formation of hexane-2,5-diol.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,5-Hexadiene-2,5-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Its derivatives may be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 1,5-Hexadiene-2,5-diol exerts its effects depends on the specific reaction or applicationFor example, in catalytic hydrogenation, the double bonds are reduced, leading to the formation of saturated compounds .
Comparación Con Compuestos Similares
1,5-Hexadiene: A related compound with a similar backbone but without hydroxyl groups.
2,5-Dimethyl-1,5-hexadiene: Another related compound with methyl groups attached to the hexadiene backbone.
Uniqueness: 1,5-Hexadiene-2,5-diol is unique due to the presence of both double bonds and hydroxyl groups, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and industrial processes .
Propiedades
Número CAS |
89071-86-3 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
hexa-1,5-diene-2,5-diol |
InChI |
InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h7-8H,1-4H2 |
Clave InChI |
RZXDTJIXPSCHCI-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCC(=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


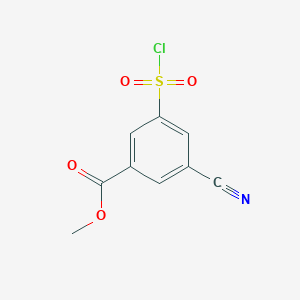
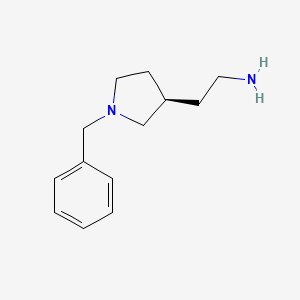
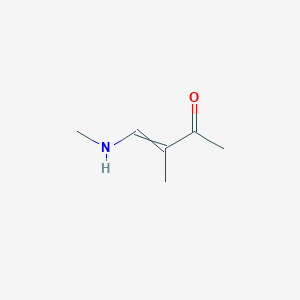
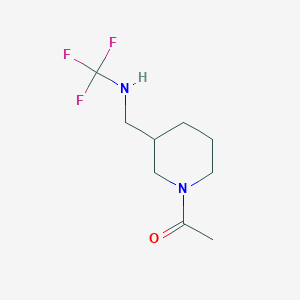
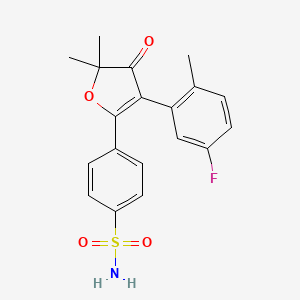

![(2-Methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid](/img/structure/B13971583.png)

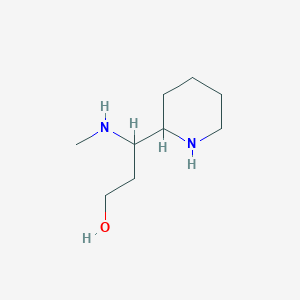

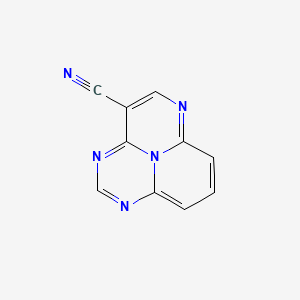
![7-(Chloromethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13971603.png)
![3-chloro-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13971610.png)
